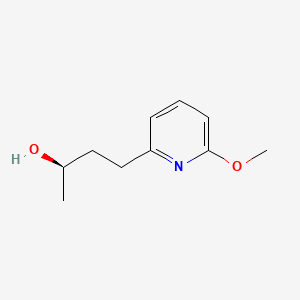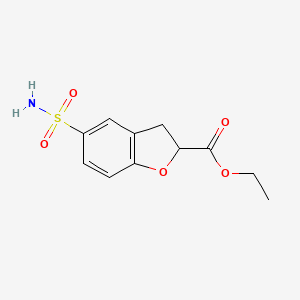
(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a keto group, and a conjugated double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the aldol condensation of acetophenone with acetaldehyde, followed by oxidation and subsequent acidification to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Br₂, Cl₂) for halogenation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: In organic synthesis, (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In materials science, the compound is explored for its potential in creating novel polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may inhibit enzymes or interact with receptors, modulating biological pathways. The keto group and conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
(2E)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid: The E-isomer of the compound, differing in the configuration around the double bond.
4-Phenylbut-3-enoic acid: Lacks the keto group and has a simpler structure.
2,3-Dimethyl-4-oxo-4-phenylbutanoic acid: Similar structure but lacks the conjugated double bond.
Uniqueness: (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific stereochemistry and the presence of both a keto group and a conjugated double bond
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)/b9-8- |
InChI Key |
ISWIWMIZLQRHJO-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)







